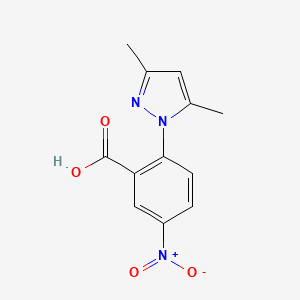
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid” is a solid substance with a molecular weight of 168.2 . It’s stored in a dry environment at 2-8°C . The compound “2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid” has a molecular weight of 216.24 .
Synthesis Analysis
A related compound, “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine”, was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone .Molecular Structure Analysis
The molecular formula of “2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid” is C8H12N2O2 . The InChI code is 1S/C8H12N2O2/c1-5-4-6(2)10(9-5)7(3)8(11)12/h4,7H,1-3H3,(H,11,12) .Physical And Chemical Properties Analysis
The compound “2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid” has a molecular weight of 168.19300, and its molecular formula is C8H12N2O2 . Unfortunately, specific physical properties such as density, boiling point, and melting point are not available .科学的研究の応用
DMNPB has been used in a variety of scientific research applications. It is used as an inhibitor of enzymes, such as those involved in the biosynthesis of fatty acids and the metabolism of carbohydrates. It has also been used as a fluorescent dye in the study of proteins and as a reagent for the synthesis of other compounds.
作用機序
The mechanism of action of DMNPB is not fully understood, but it is believed to work by inhibiting the activity of enzymes. It is thought to interact with the active site of the enzyme, blocking its activity and preventing the reaction from occurring.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMNPB are not fully understood, but it is believed to have a variety of effects on the body. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and the metabolism of carbohydrates, which could potentially lead to changes in metabolic processes. It has also been shown to inhibit the activity of certain proteins, which could lead to changes in cell signaling pathways.
実験室実験の利点と制限
DMNPB has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its solubility in a variety of solvents, which makes it easy to use in a variety of experimental setups. It also has a relatively low toxicity, making it safe to use in experiments. However, it can be difficult to isolate the product from the reaction mixture, and it can be difficult to control the reaction conditions.
将来の方向性
There are a number of potential future directions for the use of DMNPB. One potential direction is the development of new inhibitors of enzymes, which could be used to study metabolic processes in more detail. Another potential direction is the use of DMNPB as a fluorescent dye in the study of proteins, which could help to better understand the structure and function of proteins. Finally, DMNPB could be used as a reagent for the synthesis of other compounds, which could lead to the development of new drugs and other compounds with potential therapeutic applications.
合成法
DMNPB can be synthesized from the reaction of 3,5-dinitrobenzoic acid and 3,5-dimethyl-1H-pyrazole in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product can be isolated by crystallization or recrystallization.
Safety and Hazards
The compound “2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid” has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7-5-8(2)14(13-7)11-4-3-9(15(18)19)6-10(11)12(16)17/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEJKDXNDSBQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2911183.png)



![5-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2911191.png)
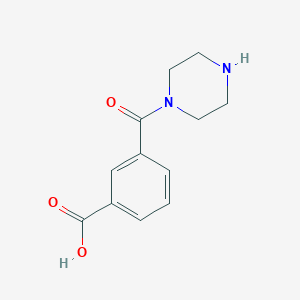

![3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911194.png)
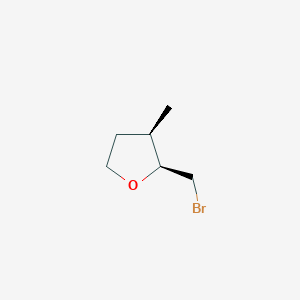
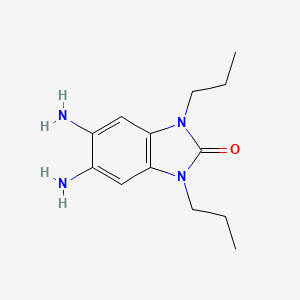
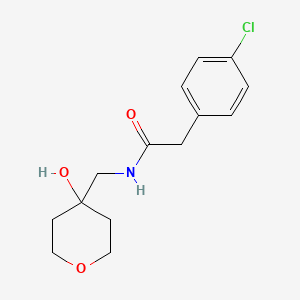
![2-chloro-4-fluoro-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2911202.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone](/img/structure/B2911205.png)
